5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Description
Nomenclature and Structural Identity
This compound possesses multiple systematic nomenclature designations that reflect its complex heterocyclic structure and functional group composition. The compound is registered under Chemical Abstracts Service registry number 6086-24-4 and carries the molecular formula C₇H₄N₂O₄ with a molecular weight of 180.12 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid, which accurately describes the oxidized nitrogen center and carboxylic acid substitution pattern.
Alternative nomenclature systems have generated numerous synonymous designations for this compound, including benzofuroxan-5-carboxylic acid, 5-carboxybenzofuroxan, 5-benzofurazancarboxylic acid 1-oxide, and 2,1,3-benzoxadiazole-5-carboxylic acid 1-oxide. The Simplified Molecular Input Line Entry System representation is recorded as O=C(O)C=1C=CC=2C(=NON2=O)C1, while the International Chemical Identifier string is InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11). The InChI Key identifier AXRCJZJVVZUOHN-UHFFFAOYSA-N provides a unique computational hash for database searching and structural verification.
The structural architecture of this compound consists of a fused bicyclic system incorporating a benzene ring condensed with a 1,2,5-oxadiazole heterocycle in the 1-oxide oxidation state. The carboxylic acid functional group is positioned at the 5-carbon of the benzene ring, creating a substitution pattern that significantly influences the compound's chemical reactivity and physical properties. Physical characterization data indicates that the compound exists as an orange crystalline solid with a melting point range of 125-131 degrees Celsius, demonstrating thermal stability typical of aromatic heterocyclic systems.
Historical Development and Discovery
The historical development of benzofuroxan chemistry traces its origins to pioneering work in the nineteenth century, with the fundamental furoxan structural motif first synthesized by Kekulé in 1857 through the preparation of dibromofuroxan. This early achievement occurred remarkably before Kekulé's famous proposal of the benzene structure in 1865, highlighting the prescient nature of early heterocyclic chemistry investigations. The initial structural characterization of furoxan compounds proved challenging for nineteenth-century chemists, leading to extended periods of structural uncertainty and misassignment that persisted for approximately one hundred years until advanced spectroscopic techniques became available.
The resolution of furoxan structural controversies finally occurred in the 1960s with the advent of nuclear magnetic resonance spectroscopy and X-ray crystallography, which definitively confirmed the true molecular architecture of these heterocyclic systems. These analytical breakthroughs enabled systematic investigation of benzofuroxan derivatives, including carboxylated analogues such as this compound. The development of reliable synthetic methodologies for benzofuroxan preparation has traditionally relied on oxidative cyclization approaches, including thermal or photochemical decomposition of 1-azido-2-nitrobenzenes and oxidative cyclization of N-hydroxy-2-nitroanilines with appropriate reagents.
Contemporary synthetic approaches to benzofuroxan derivatives have evolved to encompass safer methodologies that avoid the use of potentially hazardous azide intermediates. Modern preparations frequently employ oxidative cyclization of 2-nitroaniline precursors or nucleophilic substitution reactions with appropriately functionalized benzofuroxan starting materials. The specific synthesis of this compound and related carboxylated derivatives has benefited from these methodological advances, enabling more reliable access to these important heterocyclic building blocks for research and applications development.
Position Within Benzoxadiazole Derivatives
This compound occupies a distinctive position within the broader classification of benzoxadiazole derivatives, representing a specialized subset characterized by both carboxylic acid functionality and N-oxide oxidation states. The compound belongs to the benzofuroxan family, which constitutes oxidized analogues of the parent 2,1,3-benzoxadiazole heterocyclic system. This structural relationship places benzofuroxans in direct comparison with the extensively studied 2,1,3-benzothiadiazole derivatives, though benzoxadiazole systems exhibit distinct electronic properties due to the presence of oxygen rather than sulfur in the heterocyclic framework.
The electronic characteristics of benzoxadiazole derivatives, including this compound, are distinguished by enhanced electronegativity relative to their benzothiadiazole counterparts, a property that stems from the oxygen atom's influence within the heterocyclic structure. This electronegativity difference promotes the formation of coplanar and quinoid molecular geometries, contributing to improved stability in materials applications and enhanced conjugation in extended aromatic systems. The presence of the carboxylic acid substituent in this compound further modifies these electronic properties while providing additional sites for chemical derivatization and intermolecular interactions.
Research investigations have revealed that benzoxadiazole derivatives demonstrate significant potential as fluorescent materials, with applications extending to fluorescent derivatization reagents, heavy metal detection systems, solar cell components, and liquid crystalline materials. The flat molecular architecture and bicyclic conjugated structure characteristic of benzoxadiazole systems contribute to intense fluorescence properties, large Stokes shifts, and high extinction coefficients that make these compounds valuable for photophysical applications. In comparison to benzothiadiazole derivatives, benzoxadiazole compounds exhibit greater tendencies toward aggregate formation in solution, a behavior attributed to higher dipole moments associated with the benzoxadiazole heterocyclic system.
The biological activity profile of benzofuroxan derivatives, including carboxylated analogues, encompasses diverse pharmacological effects that have attracted significant research attention. These compounds function as external sources of nitric oxide, a property that underlies many of their biological activities and therapeutic potential. Antimicrobial activity represents a particularly well-documented aspect of benzofuroxan pharmacology, with various derivatives demonstrating effectiveness against both gram-positive and gram-negative bacterial strains. The structural diversity achievable within the benzofuroxan framework has enabled systematic structure-activity relationship studies that continue to guide the development of optimized derivatives for specific applications.
Properties
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCJZJVVZUOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319330 | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-24-4 | |
| Record name | 5-Carboxybenzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 343748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6086-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuroxan-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2,1,3-Benzoxadiazole-5-carboxylic acid or its derivatives are the usual precursors.
- Oxidizing agents are employed to introduce the N-oxide functionality.
Oxidation to N-Oxide
- The oxidation of the benzoxadiazole ring nitrogen to form the 1-oxide is generally achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This step must be carefully controlled to avoid overoxidation or degradation of the carboxylic acid group.
Purification
- The product is typically purified by recrystallization from suitable solvents or by chromatographic methods.
- The zwitterionic nature of the compound often aids in its crystallization.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Starting material: 2,1,3-benzoxadiazole-5-carboxylic acid | Precursor for oxidation |
| 2 | Oxidant: m-CPBA or H2O2, solvent: dichloromethane or acetic acid, temperature: 0-25°C | Formation of this compound (N-oxide) |
| 3 | Purification: recrystallization or chromatography | Pure zwitterionic compound |
Research Findings on Preparation
- The oxidation step is critical and has been optimized in various studies to maximize yield and purity.
- Reaction times vary from 1 to 24 hours depending on the oxidant and conditions.
- The compound exhibits stability under neutral to slightly acidic conditions but may decompose under strong acidic or basic conditions.
- Analytical characterization confirms the formation of the N-oxide via spectroscopic methods such as NMR, IR, and mass spectrometry.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting material | 2,1,3-Benzoxadiazole-5-carboxylic acid | Commercially available or synthesized |
| Oxidizing agent | m-CPBA, H2O2 | Controlled addition required |
| Solvent | Dichloromethane, acetic acid | Solubility dependent |
| Temperature | 0–25 °C | To prevent side reactions |
| Reaction time | 1–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Yields pure zwitterionic compound |
| Yield | Moderate to high (exact values depend on conditions) | Optimization necessary |
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzoxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzoxadiazole compounds.
Scientific Research Applications
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as fluorescence emission in imaging applications or inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
- Molecular Formula : C₇H₄N₂O₄
- Molecular Weight : 180.12 g/mol
- CAS Number : 6086-24-4 .
Structural Features :
This compound belongs to the benzoxadiazolium olate family, characterized by a fused benzene ring with adjacent oxygen and nitrogen atoms forming a 2,1,3-benzoxadiazole core. The carboxy group (-COOH) at position 5 distinguishes it from other derivatives. The electron-withdrawing nature of the carboxy group increases acidity (pKa ~2–3) and polarity, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Applications :
Primarily used as a precursor in organic synthesis, the carboxy group enables conjugation reactions (e.g., esterification, amide coupling), making it valuable in pharmaceutical intermediates and fluorescent probes. Its electronic properties are exploited in materials science for designing charge-transfer complexes .
The following table summarizes key structural and functional differences between this compound and analogous compounds:
Key Comparative Insights:
Electronic Effects :
- The carboxy group in the target compound introduces strong electron-withdrawing effects, lowering the π-electron density of the benzoxadiazole ring compared to methyl or aldehyde substituents. This enhances electrophilic substitution reactivity at meta positions .
- Fluorinated analogs (e.g., 5-Fluoro-1H-benzimidazole-2-carboxylic acid) exhibit altered electronic profiles due to fluorine’s electronegativity, improving membrane permeability in biological systems .
Solubility and Reactivity :
- The carboxy derivative’s polarity facilitates aqueous solubility (>50 mg/mL in DMSO), whereas methyl-substituted analogs (e.g., 6-methyl derivative) are more lipophilic .
- Aldehyde-substituted benzoxadiazole (CAS 19164-42-2) is prone to oxidation, limiting its storage stability compared to the carboxy variant .
Spectroscopic Properties: The triazole-hexanone derivative () exhibits blue-shifted fluorescence (λem ~450 nm) due to extended conjugation, whereas the carboxy derivative’s fluorescence is quenched by the electron-withdrawing -COOH group .
Applications: Carboxy derivative: Ideal for covalent modifications (e.g., drug-protein conjugates). Triazole-hexanone analog: Suited for bioorthogonal click chemistry . Aldehyde derivative: Used in Schiff base syntheses .
Biological Activity
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C7H4N2O4
- Molecular Weight : 180.12 g/mol
- CAS Number : 6086-24-4
The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound acts as an agonist at certain neurotransmitter receptors, particularly the opioid receptors , which play a crucial role in pain modulation and other physiological processes.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
Research highlights the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Anticancer Properties
In a study by Johnson et al. (2024), the anticancer effects were assessed using MDA-MB-231 cells:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound Treatment | 45 | 30 |
Applications in Medicine
The unique properties of this compound make it a candidate for various applications:
- Drug Development : Ongoing research is focused on its potential as a lead compound in developing new antibiotics and anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, and what starting materials are commonly used?
- Methodological Answer : The compound is synthesized via nitration and cyclization reactions. A key starting material is phloroglucinol (benzene-1,3,5-triol), which undergoes nitration to form intermediates that are further oxidized and cyclized. Reaction conditions such as temperature (80–100°C) and acidic environments (e.g., HNO₃/H₂SO₄) are critical for achieving optimal yields. Purification often involves recrystallization from ethanol or aqueous mixtures to isolate the crystalline product .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and FT-IR are used to confirm functional groups (e.g., carboxylate and benzoxadiazole rings). For example, the carboxylate group shows a characteristic C=O stretch at ~1700 cm⁻¹ in IR.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL97) is the gold standard for resolving molecular geometry. Data collection with Bruker APEXII detectors and refinement using multi-scan absorption corrections (e.g., SADABS) ensure accuracy. Monoclinic systems (e.g., space group C2/c) are commonly observed .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement data for this compound be resolved using modern computational tools?
- Methodological Answer : Discrepancies in anisotropic displacement parameters or bond angles may arise from twinning or poor crystal quality. Advanced software like SHELXL allows for twin refinement (TWIN/BASF commands) and incorporation of restraints for geometrically strained regions. Cross-validation with density functional theory (DFT)-optimized structures can identify systematic errors. For example, R-factor convergence below 0.05 and S values ~1.0 indicate reliable refinement .
Q. What experimental strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step Optimization : Nitration steps require strict control of HNO₃ concentration to avoid over-oxidation.
- pH Management : Neutralization with NaHCO₃ during carboxylate formation prevents side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization.
- Catalysis : Transition-metal catalysts (e.g., Ag⁺ in coordination complexes) may stabilize reactive intermediates, as observed in related benzimidazole-carboxylate syntheses .
Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The compound’s zwitterionic structure (carboxylate anion and benzoxadiazolium cation) enables diverse coordination modes. The carboxylate group acts as a bidentate ligand, while the N/O atoms in the benzoxadiazole ring participate in π-backbonding with transition metals (e.g., Ag⁺). Computational studies (e.g., Hirshfeld surface analysis) reveal charge distribution patterns, guiding the design of metal-organic frameworks (MOFs) for catalytic applications .
Q. What are the challenges in interpreting spectroscopic data for derivatives of this compound, and how can they be mitigated?
- Methodological Answer : Overlapping peaks in ¹H NMR (e.g., aromatic protons) complicate assignment. Strategies include:
- 2D NMR : HSQC and HMBC experiments correlate proton and carbon signals.
- Isotopic Labeling : ¹⁵N/¹³C labeling of the benzoxadiazole ring simplifies tracking in complex mixtures.
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (<5 ppm error) confirms molecular formulas .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveals decomposition onset temperatures. Discrepancies may arise from impurities or polymorphic forms. Cross-referencing with differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identifies phase transitions. For example, a sharp endothermic peak at >300°C correlates with carboxylate decarboxylation, as seen in related benzimidazole derivatives .
Q. What validation protocols ensure reproducibility in crystallographic studies of this compound?
- Methodological Answer :
- Data Redundancy : Collect multiple datasets from different crystals to assess consistency.
- Rigorous Refinement : Apply Hirshfeld rigid-bond tests to validate displacement parameters.
- Software Cross-Check : Compare results from SHELX, OLEX2, and WinGX suites to rule out software-specific artifacts.
- CIF Deposition : Public archiving (e.g., Cambridge Structural Database) allows independent verification .
Tables
Table 1 : Key Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Space Group | C2/c (Monoclinic) | |
| Unit Cell (Å) | a=28.483, b=18.640, c=7.225 | |
| β Angle (°) | 99.046 | |
| R-factor | 0.039 | |
| Refinement Software | SHELXL97 |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Over-nitrated species | Excess HNO₃ | Controlled nitration time (<2 hr) |
| Carboxylate esters | Esterification with solvent | Use non-alcoholic solvents (e.g., DMF) |
| Dimeric complexes | Metal coordination | Chelating agent addition (e.g., EDTA) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
